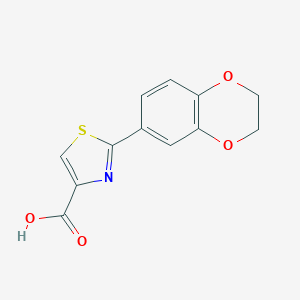

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-4-carboxylic acid

Description

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound featuring a 1,3-thiazole core substituted at the 4-position with a carboxylic acid group and at the 2-position with a 2,3-dihydro-1,4-benzodioxin moiety. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aromatic and acidic functionalities. However, commercial availability of this compound has been discontinued, as noted in CymitQuimica’s catalog, possibly due to challenges in synthesis, stability, or efficacy .

Properties

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4S/c14-12(15)8-6-18-11(13-8)7-1-2-9-10(5-7)17-4-3-16-9/h1-2,5-6H,3-4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDLVCRVTSGOFKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=NC(=CS3)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938363-46-3 | |

| Record name | 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-4-carboxylic acid typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with thiazole-4-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-4-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as an antibacterial and enzyme inhibitor.

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Material Science: Investigated for its properties in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

7-Hydroxy-4-methyl-8-[(2,3-dihydro-1,4-benzodioxin-6-yl)iminomethyl]-2H-1-benzopyran-2-one (Compound 3, )

- Structure : Combines a coumarin scaffold with a benzodioxin-linked Schiff base.

- Key Differences : Unlike the target compound’s thiazole-carboxylic acid, this derivative features a coumarin backbone and an imine group.

3',4'-(1",4"-Dioxino) Flavone Derivatives ()

- Structure : Flavones fused with a 1,4-dioxane ring.

- Key Differences : The flavone core replaces the thiazole ring, and the dioxane ring is fused rather than pendant.

- Activity : Compounds 4f and 4g demonstrated significant antihepatotoxic activity against carbon tetrachloride-induced liver damage in rats, comparable to silymarin. Hydroxymethyl substitution at position 2" enhanced activity, highlighting the importance of polar substituents in bioactivity .

Thiazole-Carboxylic Acid Derivatives

2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid ()

- Structure : Features a methyl-substituted thiazole linked to benzoic acid.

- Key Differences : Replaces the benzodioxin group with a simple benzene ring and adds a methyl group on the thiazole.

4-Phenyl-1,3-thiazole-2-carboxylic Acid ()

- Structure : Substitutes the benzodioxin with a phenyl group at the thiazole’s 4-position.

- Key Differences : The phenyl group lacks the electron-rich oxygen atoms of benzodioxin, which may reduce interactions with biological targets requiring hydrogen bonding .

Functionalized Benzodioxin-Thiazole Hybrids

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(3,4-dimethoxybenzylidene)hydrazino]-1,3-thiazole ()

- Structure : Incorporates a hydrazone-linked dimethoxybenzylidene group on the thiazole.

Patent-Derived Benzodioxin-Thiazole Compound ()

- Structure : A complex benzodioxin-thiazole derivative with fluorinated and tetrahydrofuran substituents.

- Activity : Part of a patented process for a pharmaceutical intermediate, indicating industrial relevance. The fluorinated side chain likely enhances metabolic stability compared to the carboxylic acid group in the target compound .

Comparative Analysis and Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

The compound 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-4-carboxylic acid is a unique organic molecule that combines a benzodioxin structure with a thiazole ring. This compound has garnered attention in various fields of research due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article will explore its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The structure features a benzodioxin moiety fused to a thiazole ring with a carboxylic acid functional group.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₉NO₄S |

| Molecular Weight | 249.26 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including the formation of the benzodioxin and thiazole rings followed by coupling reactions. The synthetic route may include:

- Formation of Benzodioxin : Reacting catechol with ethylene glycol under acidic conditions.

- Thiazole Ring Formation : Using thioamides and α-haloketones under basic conditions.

- Coupling Reaction : Carbamoylation reactions with reagents like CDI or DCC to form the final compound.

Antimicrobial Activity

Research has indicated that compounds containing the thiazole moiety exhibit significant antimicrobial properties. A study reported that derivatives of thiazoles showed varying degrees of activity against Gram-negative and Gram-positive bacteria. For instance:

- Compound Testing : When tested against E. coli and S. aureus, derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines:

- Cell Lines Tested : A549 (lung cancer) and Caco-2 (colorectal cancer).

- Results : The compound demonstrated selective cytotoxicity towards Caco-2 cells with a viability reduction of approximately 39.8% at 100 µM concentration compared to untreated controls (p < 0.001) .

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of specific enzymes:

- Enzyme Targets : Cholinesterases and lipoxygenases.

- Pathways : Disruption of cellular processes leading to apoptosis in cancer cells through enzyme inhibition.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the efficacy of thiazole derivatives against various bacterial strains. The results indicated that compounds with substituted benzodioxins showed enhanced activity against resistant strains of bacteria.

Case Study 2: Anticancer Properties

In another investigation focusing on colorectal cancer treatment, researchers found that the incorporation of specific substituents on the thiazole ring significantly increased anticancer activity against Caco-2 cells while showing minimal toxicity to normal cells.

Table 2: Summary of Biological Activities

| Activity Type | Effectiveness | Cell Line/Strain |

|---|---|---|

| Antimicrobial | Moderate to High | E. coli, S. aureus |

| Anticancer | Significant (39.8% Viability Reduction) | A549, Caco-2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.